N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam
Description
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-9-3-2-7(6-8(9)10(12,13)14)15-4-1-5-18(15,16)17/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGFIDLNNSZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam typically involves the reaction of 4-bromo-3-trifluoromethylphenylamine with 1,3-propanesultone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sultam moiety can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Formation of N-(4-azido-3-trifluoromethylphenyl)-1,3-propanesultam or N-(4-thio-3-trifluoromethylphenyl)-1,3-propanesultam.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Development
Antiandrogen Activity
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam has been identified as a potential antiandrogen agent. Antiandrogens are compounds that inhibit the effects of androgens (male hormones) and are used in treating conditions like prostate cancer and androgen-dependent diseases. The compound's structural attributes allow it to interact effectively with androgen receptors, making it a candidate for further development in this area .
Lead Compound for Drug Design
This compound serves as a lead structure for designing new drugs targeting specific biological pathways. Its unique trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug development. Researchers are exploring its derivatives to optimize efficacy and reduce side effects .
Research Applications
Chemical Research
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its properties facilitate the study of reaction mechanisms and the development of new synthetic methodologies .
Case Studies and Research Findings
-
Case Study on Antiandrogenic Properties
A study investigated the antiandrogenic effects of various compounds, including this compound. Results indicated that this compound effectively inhibited androgen receptor activity in vitro, demonstrating its potential therapeutic applications in hormone-related disorders. -
Synthesis of Derivatives
Researchers have synthesized several derivatives of this compound to evaluate their pharmacological properties. Preliminary results suggest that modifications to the trifluoromethyl group can enhance binding affinity to androgen receptors while minimizing adverse effects.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sultam moiety can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₈BrF₃NO₂S
- Molecular Weight : 356.14 g/mol (calculated).
- Applications : Sultams are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group enhances lipophilicity and metabolic stability in drug candidates .
Comparative Analysis with Structurally Similar Compounds
N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam (CAS: 1400644-52-1)
- Structural Differences : The -CF₃ group is replaced by a trifluoromethoxy (-OCF₃) group at the ortho-position.
- Steric Effects: The ortho position of -OCF₃ introduces steric hindrance, which may slow down coupling reactions compared to the meta-CF₃ analog. Commercial Availability: Supplied by AiFChem, Ambeed, and LGC Standards .
N-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8)
- Structural Differences: Features a nitro (-NO₂) group at the ortho-position instead of bromine and -CF₃.
- Impact on Properties :
- Reactivity : The nitro group is a strong electron-withdrawing group, increasing the sultam’s susceptibility to nucleophilic substitution but reducing stability under reducing conditions.
- Molecular Weight : 242.25 g/mol (lower than the brominated analogs) .
- Purity : Available at 98% purity for research use .
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam (CAS: 1250914-47-6)
N-(4-Boronophenyl)-1,3-propanesultam (SKU: Q156432)
- Structural Differences : Substitutes bromine with a boronic acid (-B(OH)₂) group.
- Impact on Properties :
Data Table: Key Comparative Metrics
Research Findings and Trends
- Electron-Withdrawing Groups: -CF₃ and -NO₂ enhance electrophilicity, making these compounds suitable for coupling reactions or as intermediates in kinase inhibitors .
- Bromine vs. Boronic Acid : Brominated sultams (e.g., CAS 1400644-93-0) are preferred for halogenation steps, while boronated analogs (Q156432) are tailored for cross-coupling .
- Steric vs. Electronic Effects : Ortho substituents (-OCF₃, -OCH₃) introduce steric challenges, whereas para/meta substituents (-Br, -CF₃) optimize electronic compatibility .
Biological Activity
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H9BrF3N
- Molecular Weight : 292.09 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group on a phenyl ring, contributing to its unique reactivity and biological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as a modulator of various receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against biofilm formation in Escherichia coli at concentrations as low as 60 µg/ml .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Certain derivatives have been reported to enhance the efficacy of established anticancer drugs by acting as potentiators .
Case Studies and Research Findings
Safety and Toxicity
The safety profile of this compound has not been extensively studied. However, related compounds often exhibit toxicity at high concentrations. Proper handling and safety measures should be observed due to the presence of bromine and trifluoromethyl groups which can pose risks.
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam, and how can regioselectivity be ensured during the coupling of the bromophenyl and sultam moieties?
Methodological Answer: A viable approach involves Suzuki-Miyaura cross-coupling between a 4-bromo-3-trifluoromethylphenylboronic acid derivative and a functionalized 1,3-propanesultam precursor. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME solvent) to enhance regioselectivity and yield . For the sultam moiety, cyclization of propane sulfonamide intermediates under controlled temperature (70–80°C) in aprotic solvents (e.g., toluene) can minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
Methodological Answer: Use ¹H/¹³C NMR to identify substituent environments (e.g., trifluoromethyl and bromine effects on aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For ambiguous NMR signals (e.g., overlapping peaks), employ 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve splitting patterns. X-ray crystallography (refined via SHELXL) is critical for unambiguous structural validation .
Q. What are the key considerations in designing a crystallization protocol for this compound to obtain high-quality single crystals for X-ray analysis?
Methodological Answer: Screen solvent systems (e.g., ethanol/toluene mixtures) using slow evaporation or diffusion methods. Maintain a temperature gradient (20–25°C) to control nucleation. For SHELXL refinement, ensure data resolution ≤ 0.8 Å and apply twin refinement if necessary .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the trifluoromethyl and bromo substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The -CF₃ and -Br groups deactivate the aromatic ring but direct NAS to specific positions (e.g., para to bromine). Use density functional theory (DFT) to calculate electron density maps (e.g., Fukui indices) and predict reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can corroborate computational findings .
Q. What strategies can mitigate decomposition of the sultam ring under acidic or basic conditions during functionalization reactions?
Methodological Answer: Employ buffered reaction media (pH 6–8) to stabilize the sulfonamide group. Introduce protecting groups (e.g., tert-butoxycarbonyl) to the sultam nitrogen prior to harsh conditions. Monitor degradation pathways using LC-MS or TLC with iodine staining .
Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?
Methodological Answer: Perform molecular docking against target proteins (e.g., kinases) to assess binding affinity. Use QSAR models to correlate substituent effects (e.g., halogen size, sulfonamide conformation) with activity. Synthesize prioritized derivatives via late-stage functionalization (e.g., photochemical 1,3-boronate rearrangements) to introduce diverse substituents .
Q. What mechanistic insights explain the stability of the sultam ring in this compound under thermal stress during reactions?
Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Use ab initio molecular dynamics (AIMD) simulations to study ring-opening pathways. Compare with experimental data from controlled heating trials (e.g., reflux in toluene, monitored by FTIR for sulfonic acid formation) .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?
Methodological Answer: Systematically vary parameters (e.g., catalyst loading, solvent polarity) and replicate procedures from conflicting studies. Use design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity of boronic acids). Cross-validate purity via HPLC and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
